molecular formula C12H16ClN3 B14212057 Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]- CAS No. 821776-65-2

Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]-

Cat. No.: B14212057
CAS No.: 821776-65-2
M. Wt: 237.73 g/mol
InChI Key: OVJADYJPTSFGTG-UHFFFAOYSA-N
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Description

Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]- is an organic compound that belongs to the class of aromatic nitriles. This compound is characterized by the presence of a benzonitrile core substituted with a chloro group and a dimethylaminoethylmethylamino group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]- can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzonitrile with 2-(dimethylamino)ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol or dimethylformamide (DMF) and a base like sodium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound often involves the ammoxidation of 2-chlorotoluene, followed by further functionalization to introduce the dimethylaminoethylmethylamino group. This process is carried out in large-scale reactors under optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions include substituted benzonitriles, amines, and imines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]- is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzonitrile: A simpler analog with a chloro group and a nitrile group.

    4-Dimethylaminobenzonitrile: Contains a dimethylamino group and a nitrile group but lacks the chloro substitution.

Uniqueness

Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]- is unique due to the presence of both the chloro and dimethylaminoethylmethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

821776-65-2

Molecular Formula

C12H16ClN3

Molecular Weight

237.73 g/mol

IUPAC Name

2-chloro-4-[2-(dimethylamino)ethyl-methylamino]benzonitrile

InChI

InChI=1S/C12H16ClN3/c1-15(2)6-7-16(3)11-5-4-10(9-14)12(13)8-11/h4-5,8H,6-7H2,1-3H3

InChI Key

OVJADYJPTSFGTG-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(C)C1=CC(=C(C=C1)C#N)Cl

Origin of Product

United States

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